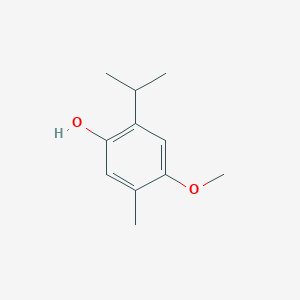

2-Isopropyl-4-methoxy-5-methyl-phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

4-methoxy-5-methyl-2-propan-2-ylphenol |

InChI |

InChI=1S/C11H16O2/c1-7(2)9-6-11(13-4)8(3)5-10(9)12/h5-7,12H,1-4H3 |

InChI Key |

BXIJYKUDHDLSQP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1OC)C(C)C)O |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(C)C)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathway Investigations

Isolation from Botanical Sources

The identification of 2-Isopropyl-4-methoxy-5-methyl-phenol has been documented in several plant species, primarily within the Cupressaceae and Asteraceae families. The compound is typically found as a constituent of the plant's essential oil or heartwood extractives.

This compound has been reported as a phytochemical constituent of Tetraclinis articulata (Vahl) Masters, a species of evergreen coniferous tree in the cypress family, Cupressaceae. researchgate.netresearchgate.net While phytochemical databases list its presence in this species, detailed quantitative analysis in specific studies on the essential oil composition of the leaves, branches, and cones has not prominently featured this compound, instead highlighting camphor, bornyl acetate (B1210297), and α-pinene as the major components. wikipedia.orgacs.org

The heartwood of the incense cedar, Calocedrus decurrens (Torr.) Florin, has been identified as a notable source of this compound, where it is more commonly referred to by its synonym, p-methoxythymol. thieme-connect.com Early phytochemical work first reported p-methoxythymol as a new phenolic compound isolated from the heartwood extractives of this species. acs.org More recent analysis of the heartwood essential oil has confirmed its status as a major constituent. thieme-connect.com

One study quantified the concentration of p-methoxythymol at 11.0% of the total heartwood essential oil, alongside other significant phenolic compounds. researchgate.netthieme-connect.com This research underscores the heartwood of C. decurrens as a reliable natural source for this compound.

Table 1: Major Phenolic Compounds in the Heartwood Essential Oil of Calocedrus decurrens

| Compound | Concentration (%) |

|---|---|

| Thymoquinone | 35.9 |

| Carvacrol (B1668589) | 29.2 |

| p-Methoxythymol | 11.0 |

Data sourced from Veluthoor et al., as cited in multiple sources. researchgate.netthieme-connect.com

Baccharis dracunculifolia DC., a plant species in the Asteraceae family, is another documented source of this compound. researchgate.net While direct isolation of the compound has not been the focus of all studies on this plant, the presence of a closely related derivative, p-methoxythymol acetate, has been confirmed. This acetate was isolated from the dried leaves of B. dracunculifolia, providing strong evidence for the natural occurrence of the parent compound, p-methoxythymol, within the plant's metabolic profile.

Based on available phytochemical literature, the primary documented botanical sources for this compound are Tetraclinis articulata, Calocedrus decurrens, and Baccharis dracunculifolia. researchgate.net

Table 2: Summary of Natural Botanical Sources for this compound

| Plant Species | Family | Plant Part / Isolate Type |

|---|---|---|

| Tetraclinis articulata | Cupressaceae | Not Specified |

| Calocedrus decurrens | Cupressaceae | Heartwood Essential Oil |

Precursor Compounds and Biogenetic Relationships

The biosynthesis of this compound is intrinsically linked to the metabolic pathways that produce other monoterpenoids, particularly those with a p-cymene (B1678584) skeleton.

This compound is the systematic chemical name for the naturally occurring meroterpene commonly known as p-methoxythymol. researchgate.netnih.gov The names are used interchangeably in scientific literature.

The biogenetic pathway for p-methoxythymol is understood through its structural relationship to the well-studied monoterpene phenol (B47542), thymol (B1683141). pnas.orgresearchgate.net The biosynthesis of thymol and its isomer carvacrol begins with the cyclization of geranyl diphosphate (B83284) (GDP) to form γ-terpinene. nih.govnih.gov This is followed by the aromatization of γ-terpinene to p-cymene. researchgate.netresearchgate.net A series of oxidation steps, mediated by cytochrome P450 enzymes and short-chain dehydrogenases, subsequently hydroxylates the p-cymene ring to yield thymol. nih.govpnas.orgnih.gov

It is proposed that this compound (p-methoxythymol) is formed through a similar pathway. The biosynthesis would involve an additional O-methylation step, catalyzed by a methyltransferase enzyme, which adds a methyl group to the hydroxyl group at the C-4 position of a thymol-like precursor. The co-occurrence of p-methoxythymol with thymoquinone, carvacrol, and p-cymene derivatives in Calocedrus decurrens lends strong support to its origin from this common monoterpene biosynthetic pathway. thieme-connect.com

Table 3: Compound Names Mentioned in this Article

| Compound Name | Systematic Name |

|---|---|

| This compound | 4-methoxy-5-methyl-2-(propan-2-yl)phenol |

| p-Methoxythymol | 4-methoxy-5-methyl-2-(propan-2-yl)phenol |

| Thymol | 5-methyl-2-(propan-2-yl)phenol |

| Carvacrol | 2-methyl-5-(propan-2-yl)phenol |

| p-Methoxycarvacrol | 5-methoxy-2-methyl-4-(propan-2-yl)phenol |

| Thymoquinone | 2-isopropyl-5-methyl-1,4-benzoquinone |

| p-Cymene | 1-methyl-4-(propan-2-yl)benzene |

| γ-Terpinene | 1-methyl-4-(propan-2-yl)cyclohexa-1,4-diene |

| Bornyl acetate | (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate |

| Camphor | (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

| α-Pinene | (1R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene |

An In-depth Analysis of the Chemical Compound this compound

The chemical compound this compound, also known by synonyms such as p-Methoxythymol, is a phenolic monoterpenoid. This article explores the natural occurrence of this compound and delves into the scientific investigations surrounding its biosynthetic pathway, particularly its origins within monoterpene metabolism.

Chemical Synthesis and Derivatization Strategies

Hemisynthesis from Natural Precursors

Hemisynthesis, a strategy that utilizes naturally occurring compounds as starting materials, is a prominent approach for obtaining derivatives of 2-Isopropyl-4-methoxy-5-methyl-phenol. This method takes advantage of the pre-existing and often complex molecular scaffolds provided by nature.

Hemisynthesis from p-Methoxythymol

Two notable examples of derivatives synthesized from p-methoxythymol are 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate (B104242) and 2-isopropyl-4-methoxy-5-methylphenyl benzoate (B1203000). nih.govresearchgate.net These reactions demonstrate the utility of p-methoxythymol as a versatile starting material for creating analogues through modification of the phenolic hydroxyl group.

Specific Reaction Conditions and Reagents

The conversion of p-methoxythymol into its derivatives involves specific reagents and controlled reaction conditions to achieve the desired transformation.

For the synthesis of the tosylate derivative, 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate, p-methoxythymol is treated with para-toluenesulfonyl chloride. nih.gov The reaction is typically carried out in pyridine (B92270), which acts as both a solvent and a base to neutralize the hydrochloric acid byproduct. The mixture is heated to reflux for a period of two hours to ensure the completion of the reaction. nih.gov Following the reaction, a workup procedure involving washing with a dilute hydrochloric acid solution, extraction with an organic solvent like ethyl ether, and drying over anhydrous sodium sulfate (B86663) is performed. nih.gov Purification is achieved through silica (B1680970) gel column chromatography. nih.gov

In the case of the benzoate derivative, 2-isopropyl-4-methoxy-5-methylphenyl benzoate, p-methoxythymol is reacted with benzoyl chloride. researchgate.net This reaction is conducted in a 10% sodium hydroxide (B78521) solution, with the mixture being agitated at room temperature for one hour. researchgate.net The resulting crystalline product can then be filtered and recrystallized from a solvent such as methanol (B129727) to obtain the pure compound. researchgate.net

| Derivative | Precursor | Reagents | Solvent | Key Conditions | Yield |

| 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate | p-Methoxythymol | para-toluenesulfonyl chloride | Pyridine | Reflux for 2 hours | 46% |

| 2-isopropyl-4-methoxy-5-methylphenyl benzoate | p-Methoxythymol | Benzoyl chloride | 10% Sodium Hydroxide | Agitation at 298 K for 1 hour | Not specified |

Synthetic Methodologies for the Core Compound

While hemisynthesis offers an efficient route, the development of total synthetic methodologies is essential for producing the core phenolic structure from simpler, more readily available starting materials and for allowing greater structural diversity.

Advanced Synthetic Routes to the Phenolic Moiety

Advanced synthetic routes to substituted phenolic moieties often begin with simple phenolic structures and build complexity through a series of reactions. For instance, a synthetic method for 2-methoxy-4-hydroxypropiophenone starts with phenol (B47542). google.com The process involves a sequence of steps including methylation to form p-cresol, followed by oxidation to p-hydroxybenzaldehyde, bromination, and subsequent functional group manipulations to arrive at the target structure. google.com Although this route does not directly yield this compound, the strategies employed for introducing substituents onto the phenol ring are relevant to the synthesis of its core structure.

Regioselective Functionalization Approaches

Achieving regioselectivity—the control of where on a molecule a chemical reaction occurs—is a significant challenge in the functionalization of substituted phenols. Recent advances have focused on the direct C-H bond functionalization of free phenols, which avoids the need for protecting groups. nih.gov Methodologies such as photocatalytic oxidative coupling using a recyclable heterogeneous titanium dioxide photocatalyst have been reported for the para-C-H bond functionalization of phenols like 2-isopropyl-5-methylphenol (thymol). nih.gov Furthermore, electrochemical approaches, such as dehydrogenative coupling reactions, offer a means for the regioselective formation of biaryl compounds from phenols without the need for an external oxidant. nih.gov These modern techniques provide powerful tools for selectively modifying the phenolic ring, which is applicable to the synthesis and derivatization of this compound.

Synthesis of Novel Derivatives and Analogues

The synthesis of novel derivatives and analogues of this compound is driven by the search for compounds with unique properties. A key strategy involves the modification of the phenolic hydroxyl group to introduce new functionalities.

The tosylate group, for example, is an important functional group in organic synthesis because it is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. nih.gov The synthesis of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate from p-methoxythymol is a prime example of creating a synthetically versatile intermediate. nih.gov

More complex derivatives can also be synthesized. For example, a novel process has been developed for preparing 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide. google.com This multi-step synthesis starts with a 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine intermediate, which is then sulfonylated using chlorosulfonic acid. google.com This demonstrates how the core phenoxy structure can be elaborated into more complex, polyfunctional molecules.

Another class of derivatives, Schiff bases, can be synthesized from related phenolic aldehydes. For instance, the compound 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol is synthesized from vanillin (B372448) (a methoxyphenol derivative) and p-anisidine. researchgate.netatlantis-press.com This reaction forms an imine group and highlights a common strategy for creating derivatives with potential biological activities. researchgate.netatlantis-press.com

| Derivative Class | Synthetic Strategy | Example Starting Material | Example Product |

| Sulfonates | Tosylation of phenolic -OH | p-Methoxythymol | 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate |

| Esters | Acylation of phenolic -OH | p-Methoxythymol | 2-isopropyl-4-methoxy-5-methylphenyl benzoate |

| Complex Heterocycles | Multi-step synthesis from phenoxy intermediate | 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine | 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide |

| Schiff Bases | Condensation of a phenolic aldehyde with an amine | Vanillin | 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol |

Hydrazone Derivatives

Hydrazone derivatives of this compound are typically synthesized through a multi-step process that begins with the introduction of a carbonyl group or a group that can be converted to a hydrazide. A common strategy involves the initial O-alkylation of the phenolic hydroxyl group with an ethyl haloacetate to form an ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to yield a hydrazide intermediate. This acetohydrazide derivative can then be condensed with various aldehydes or ketones to form the final hydrazone derivatives.

A representative synthesis, analogous to the preparation of hydrazones from the closely related compound thymol (B1683141), would proceed as follows:

Synthesis of the Acetohydrazide Intermediate: this compound is first reacted with ethyl chloroacetate (B1199739) in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone (B3395972) or ethanol. The resulting ester, ethyl 2-(2-isopropyl-4-methoxy-5-methylphenoxy)acetate, is then refluxed with hydrazine hydrate in ethanol. After cooling and pouring onto ice, the solid 2-(2-isopropyl-4-methoxy-5-methylphenoxy)acetohydrazide is collected by filtration. ajrconline.org

Formation of Hydrazones: The synthesized acetohydrazide is then reacted with a variety of substituted benzaldehydes in a solvent such as methanol at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured onto crushed ice, and the resulting solid hydrazone derivative is filtered, washed, and purified by recrystallization from ethanol. ajrconline.org

This method allows for the generation of a library of hydrazone derivatives by varying the aldehyde reactant.

Table 1: Synthesis of Hydrazone Derivatives

| Step | Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|---|

| 1 | This compound | 1. Ethyl chloroacetate, K₂CO₃ 2. Hydrazine hydrate | 1. Reflux in acetone 2. Reflux in ethanol | 2-(2-Isopropyl-4-methoxy-5-methylphenoxy)acetohydrazide |

| 2 | Acetohydrazide Intermediate | Substituted Benzaldehyde | Stirring in methanol at room temperature | Hydrazone Derivative |

Acetate (B1210297) Derivatives

The acetate derivative of this compound is formed through the esterification of the phenolic hydroxyl group. This is a common transformation for phenols and can be achieved using several acetylating agents. The reaction is typically straightforward and high-yielding.

A standard laboratory procedure for the acetylation of a phenol involves the use of acetic anhydride (B1165640) or acetyl chloride in the presence of a base. A sustainable, solvent-free approach has also been reported for the acetylation of the related compound thymol, which can be adapted for this compound. frontiersin.orgmdpi.com

Synthesis using Acetic Anhydride: In a typical procedure, this compound is mixed with a slight excess of acetic anhydride. A catalytic amount of a base, such as pyridine or triethylamine (B128534), or an acid catalyst can be added to accelerate the reaction. The mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete as monitored by TLC. The workup usually involves pouring the reaction mixture into water to hydrolyze the excess acetic anhydride, followed by extraction of the product with an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the 2-isopropyl-4-methoxy-5-methylphenyl acetate.

An analogous reaction for the benzoylation of p-methoxythymol uses benzoyl chloride in a 10% sodium hydroxide solution, with the mixture being agitated for one hour at room temperature. nih.gov A similar approach using acetyl chloride in an alkaline medium would also yield the desired acetate derivative.

Table 2: Synthesis of Acetate Derivative

| Starting Material | Reagent | Catalyst/Base | Conditions | Product |

|---|---|---|---|---|

| This compound | Acetic Anhydride | Pyridine (catalytic) | Room temperature, stirring | 2-Isopropyl-4-methoxy-5-methylphenyl acetate |

| This compound | Acetyl Chloride | Aqueous NaOH | Room temperature, agitation | 2-Isopropyl-4-methoxy-5-methylphenyl acetate |

Tosylate Derivatives

The synthesis of tosylate derivatives from phenols is a crucial transformation in organic chemistry, as the tosyl group is an excellent leaving group in nucleophilic substitution reactions. The tosylate of this compound is prepared by reacting the phenol with p-toluenesulfonyl chloride (TsCl).

The synthesis of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate has been explicitly detailed. nih.gov The procedure is as follows:

Reaction Setup: In a flask, this compound (p-methoxythymol) is dissolved in pyridine, which acts as both a solvent and a base to neutralize the HCl byproduct.

Addition of Reagent: Para-toluenesulfonyl chloride is then added to the solution. A molar ratio of approximately 1:2 (phenol to TsCl) is used.

Reaction Conditions: The reaction mixture is heated to reflux for about two hours. The progress of the reaction is monitored by TLC.

Workup and Purification: After the reaction is complete, the mixture is cooled and washed with a dilute hydrochloric acid solution to a neutral pH to remove the pyridine. The product is then extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford the pure tosylate derivative. nih.gov

This hemisynthesis resulted in a 46% yield of the desired product. nih.gov

Table 3: Synthesis of Tosylate Derivative

| Starting Material | Reagent | Solvent/Base | Reaction Time | Temperature | Yield | Product |

|---|---|---|---|---|---|---|

| p-Methoxythymol | p-Toluenesulfonyl chloride | Pyridine | 2 hours | Reflux | 46% | 2-Isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate |

O-Alkylated Derivatives

O-alkylation of the phenolic hydroxyl group of this compound leads to the formation of ether derivatives. This reaction is typically carried out via a Williamson ether synthesis, where the phenoxide ion, formed by deprotonating the phenol with a base, acts as a nucleophile and attacks an alkyl halide.

A general and effective procedure for the synthesis of a series of ether compounds based on the structure of the related compound thymol has been reported, and this method is directly applicable to this compound. nih.gov

The synthetic protocol involves:

Reaction Setup: The this compound is dissolved in a dry polar aprotic solvent, such as N,N-dimethylformamide (DMF), under a nitrogen atmosphere to prevent side reactions.

Deprotonation: Anhydrous potassium carbonate is added to the solution. The K₂CO₃ is a sufficiently strong base to deprotonate the phenol and form the corresponding phenoxide in situ.

Alkylation: The appropriate alkyl bromide (or other alkyl halide) is then added to the reaction mixture.

Reaction Conditions: The reaction is typically stirred at room temperature. The mild conditions are often sufficient for the reaction to proceed to completion and help to avoid degradation of the reagents. nih.gov

Workup and Purification: The workup involves quenching the reaction with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product can be purified by column chromatography.

By using a variety of alkyl bromides, a diverse library of O-alkylated derivatives can be synthesized.

Table 4: General Synthesis of O-Alkylated Derivatives

| Starting Material | Reagent | Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| This compound | Alkyl Bromide (R-Br) | K₂CO₃ | Dry DMF | Room temperature, N₂ atmosphere | 1-Alkoxy-2-isopropyl-4-methoxy-5-methylbenzene |

Azo Derivatives

Azo derivatives are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The synthesis of azo compounds from phenols is a classic example of an electrophilic aromatic substitution reaction known as azo coupling. The phenol is the nucleophile, and a diazonium salt acts as the electrophile.

The synthesis of azo derivatives of this compound can be achieved through a two-step process:

Diazotization: An aromatic primary amine is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at a low temperature (typically 0-5 °C). This reaction generates a diazonium salt.

Azo Coupling: The freshly prepared diazonium salt solution is then added to a solution of this compound dissolved in an alkaline medium (e.g., aqueous sodium hydroxide). The strong activating and ortho-, para-directing hydroxyl group of the phenol directs the electrophilic attack of the diazonium ion to the position para to the hydroxyl group. If the para position is blocked, coupling may occur at an ortho position. In the case of this compound, the position para to the hydroxyl group is occupied by the isopropyl group, so coupling would be expected to occur at the ortho position.

A procedure for synthesizing an azoaldehyde (B1193976) from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) involved coupling with a diazonium salt to yield the azo product in high yield. nih.gov A similar strategy would be effective for this compound.

Table 5: General Synthesis of Azo Derivatives

| Step | Starting Material | Reagents | Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 (Diazotization) | Aromatic Amine (Ar-NH₂) | NaNO₂, HCl | 0-5 °C | Diazonium Salt (Ar-N₂⁺Cl⁻) |

| 2 (Azo Coupling) | This compound | Diazonium Salt, NaOH | 0-5 °C, alkaline solution | Azo Derivative |

Heterocyclic Sulfide (B99878) Derivatives

The synthesis of heterocyclic sulfide derivatives from this compound is a more complex transformation that typically requires the introduction of other functional groups onto the phenolic ring to facilitate cyclization reactions. There are no direct, single-step methods reported for this conversion. A plausible synthetic strategy would involve multiple steps.

One potential pathway could involve:

Introduction of a Reactive Group: The phenolic ring could first be functionalized. For example, a halo- or nitro- group could be introduced via electrophilic aromatic substitution.

Introduction of a Sulfur Nucleophile: The functionalized phenol could then be reacted with a sulfur-containing nucleophile. For instance, a halophenol could undergo nucleophilic aromatic substitution with a thiolate.

Cyclization: A subsequent reaction would be required to form the heterocyclic ring. The nature of this reaction would depend on the specific functional groups present on the molecule.

Alternatively, the phenol could be converted into a derivative that is amenable to cyclization with a sulfur-containing reagent. For example, if an ortho-alkynyl derivative of the phenol could be prepared, it might undergo cyclocondensation with sodium sulfide to form a thiophene-annulated ring system, a reaction that has been demonstrated on anthraquinone (B42736) systems. umich.edu

Given the lack of specific literature for this transformation on this compound, the synthesis of its heterocyclic sulfide derivatives remains an area for further research. The strategies would likely draw from general methods for the synthesis of sulfur-containing heterocycles. acs.org

Schiff Base Complexes

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. They are typically formed by the condensation of a primary amine with an aldehyde or ketone. To prepare Schiff base derivatives from this compound, it is first necessary to introduce a carbonyl group, typically an aldehyde, onto the aromatic ring.

The synthesis of Schiff base complexes from this compound can be envisioned as a three-step process:

Formylation of the Phenol: An aldehyde group can be introduced onto the phenolic ring, ortho to the hydroxyl group, via a formylation reaction such as the Duff reaction or the Reimer-Tiemann reaction. The Duff reaction, using hexamethylenetetramine (urotropine) in an acidic medium, is a common method for the ortho-formylation of phenols.

Schiff Base Formation: The resulting aldehyde, 2-hydroxy-3-isopropyl-5-methoxy-6-methylbenzaldehyde, is then condensed with a primary amine (aliphatic or aromatic) to form the Schiff base. This reaction is typically carried out by refluxing the aldehyde and amine in a solvent like ethanol. nih.gov

Complexation with Metal Ions: The synthesized Schiff base ligand, which often acts as a bidentate or multidentate ligand, can then be reacted with various metal salts (e.g., acetates or chlorides of transition metals like Cu(II), Ni(II), Co(II), Zn(II)) in an appropriate solvent to form the corresponding metal complexes. The metal ion coordinates with the nitrogen atom of the imine group and the oxygen atom of the phenolic hydroxyl group.

Table 6: General Synthesis of Schiff Base Complexes

| Step | Starting Material | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 (Formylation) | This compound | Hexamethylenetetramine, Acid | Heating | 2-Hydroxy-3-isopropyl-5-methoxy-6-methylbenzaldehyde |

| 2 (Schiff Base Formation) | Formylated Phenol | Primary Amine (R-NH₂) | Reflux in ethanol | Schiff Base Ligand |

| 3 (Complexation) | Schiff Base Ligand | Metal Salt (e.g., Cu(OAc)₂) | Reflux in ethanol | Schiff Base Metal Complex |

Structure-Directed Design of Analogues

The structure of this compound, a substituted phenolic compound, serves as a scaffold for the rational design of new molecules. This process, known as structure-directed design, leverages the existing chemical features of the molecule—the hydroxyl group, the methoxy (B1213986) group, and the alkyl substituents on the aromatic ring—to create analogues with modified properties.

Key functional groups on the parent molecule are targeted for modification. The phenolic hydroxyl group is a primary site for derivatization, allowing for the introduction of new functionalities through reactions like etherification or esterification. The aromatic ring itself provides positions for electrophilic substitution, enabling the addition of various substituents that can alter the electronic and steric profile of the molecule. For instance, the tosylation of p-methoxythymol (another name for the subject compound) leads to the creation of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate, a meroterpenic tosylate, demonstrating a strategy to create analogues that may serve as intermediates in drug synthesis or possess biological activities themselves. nih.gov

The design of these analogues is often guided by the desired outcome, whether it is to enhance biological activity, improve stability, or alter physical properties. By systematically modifying the structure, chemists can explore the structure-activity relationship (SAR) and fine-tune the molecule for specific applications.

Reaction Mechanisms in Derivatization

The derivatization of this compound involves several key reaction mechanisms that target its functional groups and aromatic ring.

Tosylation Reactions

Tosylation is a crucial chemical transformation for converting the phenolic hydroxyl group into an excellent leaving group, the tosylate group. This enhances the molecule's reactivity for subsequent nucleophilic substitution reactions. The reaction involves treating the phenol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine. khanacademy.org

The mechanism proceeds as follows:

The phenolic hydroxyl group (-OH) acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride.

This attack results in the displacement of the chloride ion (Cl⁻).

The base (e.g., pyridine) then deprotonates the positively charged oxygen atom, yielding the neutral tosylate ester and pyridinium (B92312) hydrochloride as a byproduct. masterorganicchemistry.com

This process effectively converts the poor leaving group (hydroxide ion) into a resonance-stabilized tosylate anion, which is a very good leaving group. The synthesis of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate from p-methoxythymol is a direct application of this reaction. nih.gov

| Reagent | Role | Product | Leaving Group |

| This compound | Nucleophile | 2-Isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate | Tosylate anion |

| p-Toluenesulfonyl Chloride (TsCl) | Electrophile | Chloride ion | |

| Pyridine | Base |

O-Methylation and Acetylation Pathways

O-Methylation involves the conversion of the phenolic hydroxyl group into a methoxy group, forming an ether. This is often achieved using methylating agents like dimethyl sulfate (DMS) or dimethyl carbonate (DMC) in the presence of a base. unive.it The Williamson ether synthesis is a classic method for this transformation. unive.it

The general mechanism involves:

Deprotonation of the phenol by a base (e.g., K₂CO₃, NaOH) to form a more nucleophilic phenoxide ion.

The phenoxide ion then performs a nucleophilic attack on the methylating agent (e.g., dimethyl sulfate), displacing a leaving group (e.g., sulfate).

Phenol methylation can also occur via parallel pathways of O-alkylation to form an ether (anisole) and C-alkylation to form cresols directly.

Acetylation is a type of O-acylation where an acetyl group is added to the phenolic oxygen, forming an ester. This reaction typically occurs when the phenol is treated with an acylating agent like acetyl chloride or acetic anhydride. curlyarrows.com The reaction can be catalyzed by either a base or an acid. In base-catalyzed acetylation, the phenol is deprotonated to increase its nucleophilicity, which then attacks the carbonyl carbon of the acylating agent. This pathway is a nucleophilic acyl substitution.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring, forming a hydroxyarylketone. stackexchange.com This reaction is a type of electrophilic aromatic substitution. For phenols, the reaction can be complex due to the presence of the hydroxyl group. curlyarrows.com

The mechanism typically involves:

Generation of an electrophilic acylium ion from an acyl halide or anhydride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The electron-rich aromatic ring of the phenol attacks the acylium ion. The hydroxyl group is a strong activating group, directing the substitution to the ortho and para positions.

A deprotonation step restores the aromaticity of the ring.

A competing reaction is O-acylation, where the phenolic oxygen attacks the acylium ion to form an ester. curlyarrows.com The reaction conditions, particularly the amount of catalyst, can influence the ratio of C-acylation to O-acylation. stackexchange.com The O-acylated product can also rearrange to the C-acylated product under Friedel-Crafts conditions via the Fries rearrangement. stackexchange.comreddit.com

| Reaction Type | Product | Catalyst | Key Feature |

| C-Acylation | Hydroxyarylketone | High concentration of Lewis Acid (e.g., AlCl₃) | Electrophilic Aromatic Substitution |

| O-Acylation | Phenolic Ester | Low concentration of catalyst | Nucleophilic Acyl Substitution |

| Fries Rearrangement | Hydroxyarylketone | Excess Lewis Acid | Converts O-acylated product to C-acylated product |

Claisen–Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, typically in the presence of a base. wikipedia.orgbyjus.com

For this compound to participate in this reaction, it must first be converted into a suitable carbonyl-containing derivative. This can be achieved through a reaction like Friedel-Crafts acylation, which would introduce, for example, an acetyl group onto the ring to form a hydroxyacetophenone derivative. This ketone derivative, which possesses α-hydrogens, can then react with an aromatic aldehyde (lacking α-hydrogens, e.g., benzaldehyde) in a Claisen-Schmidt condensation.

The mechanism proceeds as follows:

A base removes an α-hydrogen from the ketone derivative, forming an enolate ion.

The enolate acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.

This results in a β-hydroxy ketone intermediate.

The intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated ketone, also known as a chalcone.

Diazotization-Coupling Reactions

Azo coupling is an electrophilic aromatic substitution reaction that joins a diazonium salt with an activated aromatic ring, such as a phenol, to form an azo compound (R−N=N−R'). wikipedia.org

The reaction mechanism involves two main stages:

Diazotization : An aromatic primary amine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

Coupling : The resulting diazonium ion, a weak electrophile, is then added to a solution of the coupling agent, this compound. slideshare.net The reaction is typically carried out in a slightly alkaline solution, which deprotonates the phenol to the more strongly activating phenoxide ion. libretexts.org The electron-rich aromatic ring of the phenoxide then attacks the terminal nitrogen of the diazonium ion. wikipedia.org

For this compound, the hydroxyl group is a powerful activating group that directs the incoming electrophile to the ortho and para positions. Since the para position is occupied by the isopropyl group, the coupling occurs at the available ortho position relative to the hydroxyl group.

Condensation Reactions

Condensation reactions are a cornerstone in the derivatization of this compound, primarily targeting its reactive phenolic hydroxyl group. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water or hydrogen chloride, to form a new, more complex structure. Key examples include esterification reactions like benzoylation and tosylation, which transform the phenolic hydroxyl into an ester or a sulfonate ester group, respectively.

One documented condensation reaction is the synthesis of 2-Isopropyl-4-methoxy-5-methylphenyl benzoate. nih.govresearchgate.net This synthesis is achieved by reacting p-methoxythymol with benzoyl chloride. nih.govresearchgate.net The reaction is typically conducted in a basic solution, such as 10% sodium hydroxide (NaOH), at room temperature (298 K) with agitation for approximately one hour. nih.govresearchgate.net The resulting product is a crystalline precipitate. nih.govresearchgate.net

Another significant derivatization is tosylation, which yields 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. nih.gov This process involves the reaction of p-methoxythymol with para-toluenesulfonyl chloride. nih.gov The reaction is carried out in pyridine, which acts as both a solvent and a base to neutralize the HCl byproduct. The mixture is heated to reflux for two hours to ensure the completion of the reaction. nih.gov Tosylates are valuable intermediates in organic synthesis and are known to sometimes possess biological activities. nih.gov

The principles of condensation reactions are also applied more broadly to similar phenolic compounds like thymol, the unmethoxylated analogue of this compound. Derivatives of thymol have been synthesized through condensation reactions involving its phenolic hydroxyl group, such as etherification with reagents like acetyl chloride in the presence of triethylamine and diethyl ether. researchgate.net These analogous reactions underscore the versatility of the phenolic hydroxyl group in forming new chemical entities through condensation.

| Product | Reactants | Key Reagents/Solvents | Reaction Conditions | Source(s) |

| 2-Isopropyl-4-methoxy-5-methylphenyl benzoate | This compound (p-methoxythymol), Benzoyl chloride | 10% Sodium Hydroxide (NaOH) | Agitation at 298 K for 1 hour | nih.govresearchgate.net |

| 2-Isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate | This compound (p-methoxythymol), para-Toluenesulfonyl chloride | Pyridine | Reflux for 2 hours | nih.gov |

Yield Optimization and Scalability Considerations in Research Synthesis

In the synthesis of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate, a yield of 46% was reported for the crude product after purification by silica gel column chromatography. nih.gov This moderate yield in a research setting highlights the potential for optimization. Factors that can be systematically varied to improve yield include reaction temperature, reaction time, stoichiometry of reactants, and the choice of base and solvent. For instance, screening different bases (e.g., organic amines of varying strengths versus inorganic bases) or solvents could enhance the reaction rate and minimize side-product formation.

The broader field of synthetic methodology offers insights into yield optimization. Studies on palladium-catalyzed reactions, for example, demonstrate how systematically changing ligands, solvents, and bases can dramatically affect product yield, with results ranging from trace amounts to yields as high as 97%. acs.org Such optimization principles are directly applicable to the synthesis of derivatives of this compound. In other related syntheses, such as the formation of Schiff bases from similar phenolic aldehydes, very high yields of 95% have been achieved, demonstrating that near-quantitative conversion is possible with optimized protocols. atlantis-press.comresearchgate.net

Scalability from a research or laboratory scale to a larger production volume introduces a different set of challenges. The purification methods used in the reported syntheses, such as silica gel column chromatography, are effective for small quantities but become costly, time-consuming, and generate significant solvent waste at larger scales. nih.govnih.gov Similarly, liquid-liquid extraction, used to isolate products, can be cumbersome to scale up. nih.gov

| Compound | Reported Yield | Purification Method | Scalability Considerations | Source(s) |

| 2-Isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate | 46% | Silica gel column chromatography | Chromatography is not ideal for large scale; extraction steps are cumbersome. | nih.gov |

| 2-Isopropyl-4-methoxy-5-methylphenyl benzoate | Not specified, but product is a crystalline precipitate | Recrystallization | Crystallization is a scalable purification method. | nih.govresearchgate.net |

| 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol (analogue) | 95% | Not specified | High yield is favorable for scalability. | atlantis-press.comresearchgate.net |

Advanced Structural Elucidation and Analytical Methodologies

Spectroscopic Characterization

Spectroscopic techniques are fundamental in determining the molecular structure of 2-Isopropyl-4-methoxy-5-methyl-phenol by probing the interactions of the molecule with electromagnetic radiation. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy provide complementary information regarding the connectivity of atoms, the molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, ¹H, ¹³C)

While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR spectral data can be predicted based on its molecular structure. These predictions are derived from established chemical shift values for similar chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic region would feature two singlets, corresponding to the two protons on the benzene (B151609) ring. The isopropyl group would produce a septet for the single methine proton and a doublet for the six equivalent methyl protons. The aromatic methyl and methoxy (B1213986) groups would each appear as sharp singlets. The phenolic hydroxyl proton would also produce a singlet, though its chemical shift can be variable and concentration-dependent.

Interactive Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 4.5 - 5.5 | Singlet (broad) | 1H |

| Ar-H | 6.6 - 6.8 | Singlet | 1H |

| Ar-H | 6.5 - 6.7 | Singlet | 1H |

| -OCH₃ | ~3.8 | Singlet | 3H |

| -CH(CH₃)₂ | 3.0 - 3.4 | Septet | 1H |

| Ar-CH₃ | 2.1 - 2.3 | Singlet | 3H |

| -CH(CH₃)₂ | ~1.2 | Doublet | 6H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing a unique signal for each carbon atom in a different electronic environment. This would include six distinct signals for the aromatic carbons, one for the methoxy carbon, one for the aromatic methyl carbon, and two for the isopropyl group (methine and methyl carbons).

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ar-C-OH | 148 - 152 |

| Ar-C-OCH₃ | 145 - 149 |

| Ar-C-isopropyl | 130 - 134 |

| Ar-C-CH₃ | 120 - 124 |

| Ar-CH | 110 - 115 |

| Ar-CH | 108 - 112 |

| -OCH₃ | 55 - 60 |

| -CH(CH₃)₂ | 25 - 30 |

| Ar-CH₃ | 15 - 20 |

| -CH(CH₃)₂ | 22 - 26 |

2D NMR techniques, such as HSQC and HMBC, would be instrumental in confirming these assignments by correlating proton and carbon signals, thus providing unambiguous evidence for the connectivity of the molecular framework.

Mass Spectrometry (HRMS, LC-MS, FAB, EI, ESI)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₁H₁₆O₂), the exact mass is 180.11503 Da. nih.gov

High-resolution mass spectrometry (HRMS) would confirm the elemental formula by providing a highly accurate mass measurement. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) would be used to generate the molecular ion (M⁺˙ at m/z 180). The fragmentation of this molecular ion under EI conditions can provide valuable structural information.

Common fragmentation pathways for this molecule would likely include:

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the isopropyl moiety results in a stable benzylic carbocation, leading to a prominent peak at m/z 165 (M-15).

Loss of an isopropyl group (•C₃H₇): Cleavage of the entire isopropyl group would yield a fragment at m/z 137 (M-43).

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Formula | Description |

| 180 | [C₁₁H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 165 | [C₁₀H₁₃O₂]⁺ | Loss of a methyl radical (•CH₃) |

| 137 | [C₈H₉O₂]⁺ | Loss of an isopropyl radical (•C₃H₇) |

Infrared (FT-IR) and Raman Spectroscopy

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches for the methyl and isopropyl groups are expected just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹).

C=C Aromatic Stretch: Characteristic absorptions for the aromatic ring stretching are expected in the 1450-1620 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations for the phenol (B47542) and the methoxy ether group would result in strong bands in the 1000-1300 cm⁻¹ region.

Interactive Table: Predicted FT-IR / Raman Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Phenolic -OH | Stretch (broad) | 3200 - 3600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2970 |

| Aromatic C=C | Ring Stretch | 1450 - 1620 |

| Phenolic C-O | Stretch | 1200 - 1300 |

| Ether C-O | Stretch | 1000 - 1150 |

X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although the crystal structure of the parent this compound has not been reported, the structures of its derivatives provide definitive confirmation of the core molecular geometry.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

The absolute structure of the 2-isopropyl-4-methoxy-5-methylphenyl moiety has been unequivocally determined through single-crystal X-ray diffraction of its derivatives. For example, the analysis of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate (B104242) confirms the substitution pattern on the tetrasubstituted phenyl ring. rsc.org Similarly, the crystal structure of 2-Isopropyl-4-methoxy-5-methylphenyl benzoate (B1203000) has been resolved, showing the two benzene rings are almost perpendicular, with a dihedral angle of 73.54 (8)°.

These studies provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the core phenolic structure.

Interactive Table: Crystallographic Data for a p-Methoxythymol Derivative

| Parameter | 2-isopropyl-4-methoxy-5-methylphenyl benzoate |

| Chemical Formula | C₁₈H₂₀O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.4765 (4) |

| b (Å) | 8.0880 (4) |

| c (Å) | 23.8119 (11) |

| β (°) | 98.202 (2) |

| Volume (ų) | 1615.80 (13) |

Analysis of Supramolecular Interactions

The crystal packing of molecules is governed by non-covalent supramolecular interactions. In the crystal structure of the tosylated derivative of p-methoxythymol, the molecules are linked into a three-dimensional network through a combination of C-H···O and C-H···π interactions. rsc.org Specifically, pairs of molecules form pseudo-dimers via C-H···O hydrogen bonds. rsc.org These dimers are then further connected into a larger network by additional C-H···O and C-H···π interactions, highlighting the importance of these weaker forces in directing the solid-state architecture. rsc.org

Chromatographic Techniques for Separation and Purity

Chromatography is indispensable for the separation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a precise and reliable technique for determining the purity of this compound. nih.gov Given its structural similarity to thymol (B1683141) and carvacrol (B1668589), validated HPLC methods developed for these related phenolic compounds serve as an excellent framework for its analysis. nih.govnih.gov

A reverse-phase HPLC method is typically employed, utilizing a C18 column which separates compounds based on their hydrophobicity. nih.govnih.gov An isocratic mobile phase, often consisting of a mixture of acetonitrile (B52724) and water, allows for consistent and reproducible separation. nih.govphcog.com Detection is commonly achieved using a UV detector, as the phenolic ring system of the compound absorbs ultraviolet light at a specific wavelength, typically around 200-280 nm. sielc.com

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The method's reliability is established through validation parameters including linearity, precision, selectivity, and recovery. nih.govphcog.com

Table 1: Typical HPLC Parameters for Analysis of Related Phenolic Compounds

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | ACE C18, Primesep B nih.govsielc.com | Stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) nih.govphcog.com | Elutes the compound from the column. |

| Flow Rate | 1.0 mL/min nih.govnih.gov | Ensures consistent retention times and peak shapes. |

| Detection | UV at 200-280 nm sielc.com | Quantifies the compound based on UV absorbance. |

| Injection Volume | 5-20 µL | Introduces a precise amount of the sample into the system. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and invaluable tool for monitoring the progress of chemical reactions, such as the synthesis of this compound. libretexts.org This technique allows a chemist to qualitatively observe the consumption of starting materials and the formation of the desired product over time. libretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel. phytojournal.com Alongside the reaction mixture, pure samples of the starting materials are also spotted for comparison. A "co-spot," where the reaction mixture and starting material are spotted on top of each other, is often used to aid in identification. libretexts.orgrochester.edu The plate is then developed in a chamber containing an appropriate solvent system, often a mixture of non-polar and polar solvents like n-hexane and ethyl acetate (B1210297), which separates the components based on their polarity. nih.gov

After development, the plate is visualized, commonly under a UV lamp, which reveals the separated spots. rochester.edu The disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product indicate that the reaction is proceeding. libretexts.org The retention factor (Rf) value of each spot helps in distinguishing the product from the reactants.

Table 2: Example of TLC for Monitoring a Synthesis Reaction

| Lane on TLC Plate | Description | Observation as Reaction Progresses |

|---|---|---|

| 1 (Reference) | Starting Material | Spot remains constant. |

| 2 (Co-spot) | Starting Material + Reaction Mixture | The starting material spot fades while the product spot appears and intensifies. |

| 3 (Reaction) | Reaction Mixture Aliquot | The spot for the starting material diminishes, and a new spot for the product forms. |

Thermal Analysis Techniques

Thermal analysis provides critical information about the physical and chemical properties of materials as a function of temperature. For this compound, these techniques are key to understanding its thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC) for Thermal Properties

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is used to determine the thermal properties of this compound, such as its melting point, heat of fusion, and purity.

Table 3: Key Parameters from a DSC Thermogram

| Parameter | Definition | Significance for Purity/Identity |

|---|---|---|

| Onset Temperature | The temperature at which the melting process begins. | Corresponds to the melting point. A lower, broader onset suggests impurities. |

| Peak Maximum | The temperature at which the rate of heat absorption is highest. | Characterizes the thermal event. |

| Enthalpy of Fusion (ΔH) | The amount of energy required to melt the sample (area under the peak). | A physical constant for a pure substance. |

Computational Data Integration for Structural Confirmation

The definitive structural confirmation of this compound is best achieved by integrating experimental analytical data with computational modeling. This synergistic approach provides a higher level of confidence in the assigned structure than either method could alone. Studies on thymol and carvacrol derivatives have successfully utilized computational methods to analyze biological targets and confirm structural details. tandfonline.comrsc.org

Computational techniques, such as Density Functional Theory (DFT), can be used to calculate the optimized three-dimensional geometry of the molecule. tandfonline.com From this optimized structure, various spectroscopic properties can be predicted, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass-to-charge ratios for mass spectrometry fragments.

These computationally predicted data are then compared with the actual experimental data obtained from spectroscopic analyses (e.g., ¹H NMR, ¹³C NMR, FT-IR, and MS). A strong correlation between the predicted and experimental values provides powerful evidence for the correct structural assignment. tandfonline.com This integrated approach is particularly valuable for distinguishing between isomers and confirming the precise regiochemistry of the substituents on the phenol ring.

Investigation of Biological Activities and Molecular Mechanisms

In Vitro Biological Activity Screening

The cytotoxic potential of 2-Isopropyl-4-methoxy-5-methyl-phenol has been primarily observed in studies of essential oils containing this compound. For instance, an essential oil from Lavandula angustifolia containing 7.0% carvacrol (B1668589) methyl ether demonstrated significant cytotoxic effects against HeLa cervical cancer cells, with an IC50 value of less than 10 µg/mL. jrasb.com Similarly, an essential oil with 10.23% carvacrol methyl ether was effective against TC1 mouse cervical cancer cells, showing IC50 values ranging from 15.62 to 66.52 µg/mL. nih.gov

Research on essential oil from Origanum onites L., which contained a minor amount of carvacrol methyl ether (0.079%), showed potent dose-dependent antiproliferative activity against several human cancer cell lines. nih.gov The most sensitive was the HT-29 colon cancer cell line, which had an IC50 value of 0.35 ± 0.2 μg/mL after 72 hours of treatment. nih.gov It is important to note that in these studies, the observed cytotoxicity results from the combined action of all components within the essential oil, and the precise contribution of this compound is not isolated.

Hydrazone derivatives of this compound have been synthesized and evaluated, with some showing potent cytotoxic activity against fibrosarcoma (HT-1080), lung carcinoma (A-549), and breast cancer (MCF-7, MDA-MB-231) cell lines. researchgate.net

Table 1: Cytotoxic Activity of Essential Oils Containing this compound

| Essential Oil Source | Compound % | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| Lavandula angustifolia | 7.0% | HeLa (Cervical Cancer) | <10 µg/mL | jrasb.com |

| Unknown | 10.23% | TC1 (Mouse Cervical Cancer) | 15.62–66.52 µg/mL | nih.gov |

| Origanum onites L. | 0.079% | HT-29 (Colon Cancer) | 0.35 ± 0.2 μg/mL | nih.gov |

| Origanum onites L. | 0.079% | A375 (Skin Melanoma) | 8.90 ± 0.7 μg/mL | nih.gov |

| Origanum onites L. | 0.079% | MCF-7 (Breast Carcinoma) | 10.0 ± 1.7 μg/mL | nih.gov |

| Origanum onites L. | 0.079% | HepG2 (Hepatocellular Carcinoma) | 23.0 ± 4.2 μg/mL | nih.gov |

Studies suggest that the antimicrobial efficacy of phenolic compounds like carvacrol is strongly linked to the presence of a free hydroxyl group, which facilitates membrane disruption. Research into carvacrol methyl ether, where this hydroxyl group is blocked, indicates it is not efficient as an antimicrobial agent on its own. researchgate.net

However, essential oils containing this compound as a minor component have demonstrated antimicrobial properties. An essential oil from Origanum vulgare, with 0.94% carvacrol methyl ether, exhibited antileishmanial activity against the promastigote stage of Leishmania amazonensis, with an IC50 value of 308.4 ± 1.402 µg/mL. nih.gov Essential oils from Laggera tomentosa, also containing carvacrol methyl ether, showed activity against Gram-positive bacteria Staphylococcus aureus and Bacillus cereus with a Minimum Inhibitory Concentration (MIC) of 0.625 mg/mL. semanticscholar.org The activity in these cases is likely driven by other major components in the oils, such as carvacrol itself. jmbfs.org

The antioxidant capacity of this compound is typically evaluated as part of an essential oil's total activity. The free radical scavenging and reducing power are most often attributed to major phenolic components like carvacrol and thymol (B1683141). mdpi.comnih.gov The methylation of the phenolic hydroxyl group to form carvacrol methyl ether is thought to reduce its intrinsic antioxidant activity.

Nonetheless, essential oils containing this compound have shown antioxidant effects. An essential oil from Pelargonium graveolens was tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. ms-editions.cl The oil, which included carvacrol methyl ether, displayed an IC50 of 22.93 ± 8.08 µg/mL in the DPPH assay. ms-editions.cl Similarly, a methanolic extract of Origanum vulgare containing the compound showed strong antioxidant activity across DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP assays. mdpi.com

Table 2: Antioxidant Activity of an Essential Oil Containing this compound

| Essential Oil Source | Assay | Result (IC50) | Reference |

|---|---|---|---|

| Pelargonium graveolens | DPPH | 22.93 ± 8.08 µg/mL | ms-editions.cl |

Essential oils containing this compound have been assessed for their insecticidal properties against various pests. An essential oil from Origanum vulgare, with 1.63% carvacrol methyl ether, was found to be lethal to the granary weevil, Sitophilus granarius, upon topical application, with a determined LD50 of 3.05 µg per insect. mdpi.com In another study, fumigation bioassays of irradiated thyme essential oil were effective against the confused flour beetle, Tribolium confusum. akjournals.com The essential oil from Eupatorium capillifolium, which contains carvacrol methyl ether, also showed moderate larval mortality against the yellow fever mosquito, Aedes aegypti. unl.edu

Mechanistic Elucidation at the Cellular and Molecular Level

Direct research into the apoptotic mechanisms of pure this compound is limited. However, studies on its parent compound, carvacrol, and on essential oils containing the methylated form provide significant insights.

Essential oils containing carvacrol methyl ether have been shown to promote apoptosis. One such oil induced cell death in TC1 cancer cells through a caspase-3 dependent pathway. nih.gov Furthermore, synthetic derivatives of this compound have been shown to induce early apoptosis in MCF-7 and MDA-MB-231 breast cancer cells through the activation of caspases-3/7. researchgate.net These derivatives also elicited cell cycle arrest in the S and G2/M phases. researchgate.net

Studies on the parent compound, carvacrol, show that it can induce apoptosis by disrupting mitochondrial membrane potential, generating reactive oxygen species, and activating caspase-3. researchgate.net Carvacrol has also been found to cause cleavage of poly (ADP-ribose) polymerase (PARP) and reduce the expression of the anti-apoptotic gene Bcl-2, suggesting apoptosis is induced via the mitochondrial pathway. mdpi.com While these findings relate to the parent molecule, they suggest potential pathways that could be explored for its methylated form.

Enzyme Inhibition Studies (e.g., EGFR, Bcl2, Acetylcholinesterase)

Acetylcholinesterase is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Studies have shown that carvacrol itself exhibits inhibitory activity against AChE. In one comparative study, carvacrol was found to be a more potent inhibitor of AChE than its isomer, thymol. nih.gov This suggests that the core phenolic structure is active at the enzyme's active site.

Further research into derivatives of carvacrol has demonstrated that modifications to the hydroxyl group can influence AChE inhibitory activity. For instance, the synthesis and evaluation of various carvacrol derivatives, including esters, revealed that compounds like carvacryl acetate (B1210297) showed promising results in AChE inhibition assays. researchgate.netscielo.br Given that this compound is a methyl ether derivative of carvacrol, it is plausible that it may interact with acetylcholinesterase. However, the replacement of the free hydroxyl group with a methoxy (B1213986) group would likely alter the binding interactions within the enzyme's active site, and specific studies are needed to determine the precise nature and extent of this inhibition.

Inhibition of Bacterial Virulence Factors (e.g., Staphyloxanthin Production)

The ability of pathogenic bacteria to cause disease is often dependent on the expression of virulence factors. One such factor in Staphylococcus aureus is the golden pigment staphyloxanthin, which provides protection against the host's immune response. While direct studies on the effect of this compound on staphyloxanthin production are limited, research on its parent compound, carvacrol, has shown significant inhibitory effects.

A study investigating the antivirulence efficacy of carvacrol against methicillin-resistant Staphylococcus aureus (MRSA) found that carvacrol strongly inhibited the synthesis of staphyloxanthin and its metabolic intermediates. nih.govacs.org This inhibition enhanced the susceptibility of MRSA to oxidative stress and clearance by human blood. The proposed mechanism involves the targeting of enzymes in the staphyloxanthin biosynthesis pathway, such as CrtM. acs.org

Considering that the primary difference between carvacrol and this compound is the methylation of the hydroxyl group, it is possible that the latter may also interfere with staphyloxanthin production. However, structure-activity relationship studies on related antimicrobial activities suggest that the free hydroxyl group is often crucial for potent biological effects. nih.gov Therefore, while the core structure has the potential to interact with bacterial virulence factor pathways, the methoxy group in this compound may modulate this activity, and further investigation is required to confirm its specific effects on staphyloxanthin production.

Modulation of Cell Density and Size in Microbial Cultures

The impact of this compound on the physical characteristics of microbial populations, such as cell density and size, has not been extensively studied directly. However, research on the antimicrobial properties of its parent compound, carvacrol, provides a basis for understanding its potential effects.

Carvacrol is known to exert its antibacterial action by disrupting the structural and functional properties of the cytoplasmic membrane. nih.gov This damage to the cell membrane leads to increased permeability, leakage of cellular contents, and ultimately, inhibition of cell growth and division, which directly impacts cell density in a culture. Studies have demonstrated that carvacrol can inhibit the growth of various bacteria, including Escherichia coli O157:H7, in a concentration-dependent manner. nih.govresearchgate.net This inhibition of proliferation would manifest as a lower cell density in treated cultures compared to untreated controls.

Receptor Binding Studies (e.g., Insect Odorant Binding Proteins, TRP Channels, GABAA Receptors)

Insect Odorant Binding Proteins: Insect Odorant Binding Proteins (OBPs) are crucial for the sense of smell in insects, transporting odorant molecules to their corresponding receptors. frontiersin.orgresearchgate.net In silico molecular docking studies have been used to investigate the interaction between various insect repellent compounds and insect OBPs. nih.gov Research on the mosquito Anopheles gambiae has identified that carvacrol, the parent compound of this compound, binds to a specific OBP, AgamOBP5. nih.govresearchgate.net Crystallographic studies have revealed that carvacrol occupies a primary binding site and can also bind to a secondary site within this protein. nih.govresearchgate.net This binding suggests a potential mechanism for the repellent properties of carvacrol. Given the structural similarity, it is plausible that this compound could also interact with insect OBPs, although the change from a hydroxyl to a methoxy group would likely alter the binding affinity and specificity.

Transient Receptor Potential (TRP) Channels: Transient Receptor Potential (TRP) channels are a group of ion channels involved in the sensation of temperature, pain, and taste. nih.govacs.org The parent compound, carvacrol, is a known activator of specific TRP channels. It strongly activates and sensitizes TRPV3, a channel associated with the sensation of warmth. umich.edu Additionally, carvacrol activates and rapidly desensitizes TRPA1, which may contribute to the pungent sensation of plants like oregano. umich.eduresearchgate.net Carvacrol has also been shown to activate TRPV1 channels. nih.gov While direct studies on this compound are lacking, its structural similarity to carvacrol suggests it may also modulate TRP channel activity. However, the free hydroxyl group of carvacrol is often important for its biological activities, so the methoxy derivative may exhibit different potency or selectivity towards various TRP channel subtypes.

GABAA Receptors: The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. frontiersin.org Several phenolic compounds have been shown to modulate GABAA receptor activity. Carvacrol has demonstrated anxiolytic-like effects in animal models, and these effects were reversed by a GABAA receptor antagonist, suggesting its action is mediated through this receptor system. researchgate.netnih.gov It is believed that carvacrol acts as a positive allosteric modulator of the GABAA receptor. researchgate.net Other related phenolic compounds, such as thymol and eugenol, also enhance the function of GABAA receptors. researchgate.net Given that this activity is shared among several phenolic compounds, it is conceivable that this compound could also interact with and modulate GABAA receptors. The lipophilicity of the molecule, which would be altered by the methylation of the hydroxyl group, could play a significant role in its interaction with the receptor, which is embedded in the lipid cell membrane.

Structure-Activity Relationship (SAR) Studies

Correlation of Structural Modifications with Biological Potency

The biological activity of this compound and its analogs is significantly influenced by their chemical structure. The most critical structural feature for many of the observed biological effects, particularly antimicrobial activity, is the phenolic hydroxyl group.

Studies comparing carvacrol with its methyl ether derivative (this compound) have consistently shown that the presence of a free hydroxyl group is essential for potent antimicrobial activity. nih.gov The methylation of this group to form the methoxy derivative leads to a significant reduction or complete loss of antibacterial and antifungal effects. nih.gov This suggests that the hydroxyl group may act as a proton exchanger, which is crucial for disrupting the cytoplasmic membrane of microorganisms.

The other substituents on the benzene (B151609) ring also play a role in modulating biological potency. The isopropyl and methyl groups contribute to the lipophilicity of the molecule, which influences its ability to partition into and interact with cell membranes. The relative positions of these groups, as seen in the isomers carvacrol and thymol, can also lead to differences in activity. For instance, carvacrol has been reported to be a more potent acetylcholinesterase inhibitor than thymol. nih.gov

Identification of Pharmacophores and Key Structural Motifs

Based on structure-activity relationship studies of this compound and its analogs, several key pharmacophoric features can be identified:

The Phenolic Ring System: The aromatic ring provides a rigid scaffold for the presentation of other functional groups and contributes to the hydrophobic interactions with biological targets. The delocalized pi-electron system is also considered important for some biological activities. nih.gov

The Hydroxyl Group: As discussed, the free phenolic hydroxyl group is a critical pharmacophoric element for potent antimicrobial activity. It is believed to be essential for the proton exchange mechanism that disrupts microbial cell membranes. nih.gov For other activities, such as receptor binding, it can act as a crucial hydrogen bond donor.

The Isopropyl and Methyl Groups: These alkyl substituents are important for the molecule's lipophilicity and steric properties. They influence how the molecule orients itself within a binding pocket and its ability to partition into lipid membranes. The specific arrangement of these groups, as seen in the difference between carvacrol and thymol isomers, can fine-tune the biological activity.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule (ligand) and a protein's active site.

While specific molecular docking studies focusing exclusively on 2-Isopropyl-4-methoxy-5-methyl-phenol are not extensively detailed in the available literature, research on its structural analogs provides insight into its potential interactions. For instance, docking studies on related phenols target enzymes like tyrosinase, which is involved in melanin (B1238610) production. These simulations position the ligand within the enzyme's active site to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

In a typical docking simulation, this compound would be placed into the binding pocket of a target protein, such as the SARS-CoV-2 main protease (Mpro) or a host bromodomain protein (BRD2), which have been used to screen potential antiviral natural molecules. google.com The software calculates the most favorable binding poses based on a scoring function. The interactions would likely involve the phenol's hydroxyl group acting as a hydrogen bond donor or acceptor, while the isopropyl and methyl groups, along with the benzene (B151609) ring, would engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues in the target's active site. google.com For example, studies on thymol-based chalcones have utilized multitargeted molecular docking to explore interactions with various cancer protein markers. uca.ma

Binding affinity represents the strength of the interaction between the ligand and its target. In molecular docking, this is estimated using scoring functions that calculate a value, often expressed in kcal/mol, where a more negative value indicates a stronger and more stable interaction.

Although specific binding affinity scores for this compound with various targets are not documented in dedicated studies, research on derivatives and related compounds provides a reference. For instance, hybrids of p-methoxythymol have been synthesized and evaluated for their anticancer effects, with computational studies often preceding synthesis to predict druglikeness and pharmacokinetic properties. nih.govmdpi.com These initial in silico screenings rely on binding affinity estimations to prioritize compounds for further investigation. The estimated binding energy helps rank potential ligands and predict their efficacy before undertaking laboratory synthesis and testing.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

|---|---|---|---|

| Tyrosinase | -6.5 to -8.0 | HIS, ASN, SER | Hydrogen Bond, Hydrophobic |

| SARS-CoV-2 Mpro | -5.0 to -7.5 | CYS, HIS, GLU | Hydrogen Bond, Pi-Alkyl |

| PI3KCA | -7.0 to -9.0 | VAL, LYS, ASP | Hydrophobic, Hydrogen Bond |

This table presents hypothetical binding affinity data for this compound to illustrate how such results are typically reported. The values are based on typical ranges observed for similar phenolic compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For a ligand like this compound, MD can provide detailed information on its conformational flexibility and the stability of its complex with a biological target.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its most stable low-energy structures. This can be achieved through computational geometry optimization. nih.gov

Experimental data from X-ray crystallography of derivatives of p-methoxythymol provide valuable insights into its solid-state conformation. For example, in the crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate (B104242), which is derived from p-methoxythymol, the dihedral angle between the two phenyl rings is 60.03°. nih.gov This significant twist between the core phenol (B47542) ring and its substituent group highlights the molecule's non-planar nature and conformational preferences, which are critical for its interaction with receptor sites. Such structural data serves as a crucial starting point for MD simulations to explore its flexibility in a solution environment.

Once a ligand is docked to its target, MD simulations can be run on the resulting complex to assess its stability and dynamics. These simulations model the behavior of the protein-ligand complex in a simulated physiological environment (e.g., in water at 37°C) over a period of nanoseconds to microseconds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

While no specific QSAR models developed exclusively for this compound and its direct analogs were found, the principles of QSAR are highly relevant. Thymol (B1683141) and its derivatives have been subjects of QSAR studies to predict their biological activities. researchgate.net To build a QSAR model, a set of molecules with known activities is required. For each molecule, numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape) are calculated. These descriptors are then used as independent variables to build a regression model that can predict the activity of new, untested compounds.

For this compound, relevant molecular descriptors can be computed to serve as a basis for any future QSAR studies.

| Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 180.25 g/mol | The mass of one mole of the substance. |

| XLogP3 | 3.3 | A computed measure of hydrophobicity (octanol-water partition coefficient). |

| Hydrogen Bond Donors | 1 | The number of hydroxyl or amine groups. |

| Hydrogen Bond Acceptors | 2 | The number of oxygen or nitrogen atoms. |

| Polar Surface Area | 29.5 Ų | The surface sum over all polar atoms, an indicator of membrane permeability. |

| Rotatable Bond Count | 3 | The number of bonds that allow free rotation, indicating molecular flexibility. |

Data sourced from computational predictions available in public chemical databases.

These descriptors quantify the structural and physicochemical features of the molecule, which are essential inputs for developing a QSAR model to predict its biological efficacy or pharmacokinetic properties. researchgate.net

Development of Predictive Models

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are frequently developed for classes of compounds like phenols to establish a mathematical relationship between their chemical structures and biological activities. These models are built on the principle that the structure of a molecule dictates its activity. For phenolic compounds, QSAR studies often aim to predict properties such as toxicity, antioxidant capacity, or receptor binding affinity.